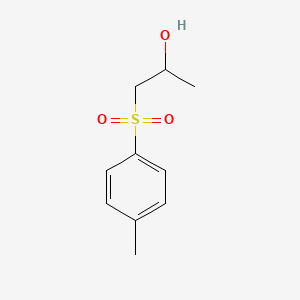
1-(4-Methylbenzenesulfonyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(4-Methylbenzenesulfonyl)propan-2-ol is a chemical that features a sulfonyl functional group attached to a 4-methylbenzene (p-tolyl) ring and a propan-2-ol moiety. This structure is related to various compounds that have been synthesized and studied for different chemical properties and reactivities. Although the specific compound is not directly mentioned in the provided papers, the related compounds offer insights into the behavior of sulfonyl-containing molecules.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide was synthesized from 2-amino-2-ethyl-1,3-propanediol in two steps with an overall yield of 80% . This demonstrates the feasibility of introducing the sulfonyl group onto a propanol backbone, which is relevant for the synthesis of this compound.
Molecular Structure Analysis
X-ray crystallography and computational methods such as AM1 molecular orbital calculations are commonly used to determine the structure and conformation of sulfonyl-containing compounds. For example, the structure of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated using these techniques, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety via a sulfonyl group . Such studies are indicative of the potential molecular geometry and electronic structure of this compound.
Chemical Reactions Analysis
Compounds with the 4-methylbenzenesulfonyl group participate in various chemical reactions. For instance, methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate was used in reactions with dimethyl malonate and methyl acetoacetate to afford Michael adducts . This suggests that the sulfonyl group can act as a good leaving group or electron-withdrawing group to facilitate nucleophilic attacks, which could be relevant for the reactivity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by the presence of the sulfonyl group and the overall molecular structure. For example, the solvolysis of pent-4-enyl p-nitrobenzenesulfonate in hexafluoropropan-2-ol was found to be insignificant, indicating the stability of the sulfonyl ester under these conditions . This information can be extrapolated to predict the solubility, stability, and reactivity of this compound in various solvents.
科学的研究の応用
Interactions and Reactivity in Solvents
- Studies on densities and viscosities of binary mixtures involving toluene derivatives (similar in structure to the sulfonyl compound of interest) in solvents like water, ethanol, propan-1-ol, and butan-1-ol provide insights into solute-solvent interactions. These interactions, including hydrogen bonding and hydrophobic hydration, are critical for understanding the behavior of sulfonyl compounds in various environments, which can be applied in solvent selection for reactions and processes (Chunying Zhu et al., 2014).
Structural Effects on Biological Activity
- Research into the structure-activity relationship of arylsulfonamide analogs reveals how modifications to the sulfonyl group and adjacent structures can influence the pharmacological properties of molecules, such as inhibiting tumor growth. These findings are crucial for designing sulfonyl-containing compounds with optimized therapeutic benefits (J. Mun et al., 2012).
Molecular Organization and Aggregation
- Spectroscopic studies on the organization of sulfonyl-containing compounds in solvents like methanol and propan-2-ol show that these molecules can form aggregates or maintain monomeric forms depending on the solvent. This information is valuable for predicting and controlling molecular interactions in chemical formulations and processes (A. Matwijczuk et al., 2018).
Catalysis and Chemical Synthesis
- Investigations into organocatalytic reactions involving sulfonyl compounds demonstrate their potential as catalysts or reactants in synthesizing complex organic molecules, such as polysubstituted pyrroles. This highlights the role of sulfonyl groups in facilitating chemical transformations, which can be applied in material synthesis, drug development, and more (Yin Zheng et al., 2015).
Safety and Hazards
The safety information for “1-(4-Methylbenzenesulfonyl)propan-2-ol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause drowsiness or dizziness, and prolonged or repeated exposure may cause damage to organs . The compound should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8-3-5-10(6-4-8)14(12,13)7-9(2)11/h3-6,9,11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWONTUYTTWYST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-4-methoxyphenyl)acrylic acid](/img/structure/B2546968.png)
![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)
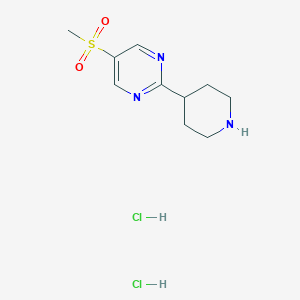
![6-Cyclopropyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2546976.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)
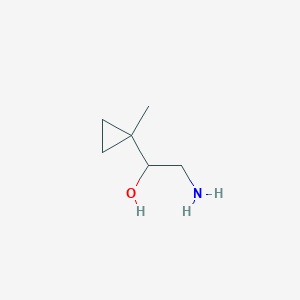
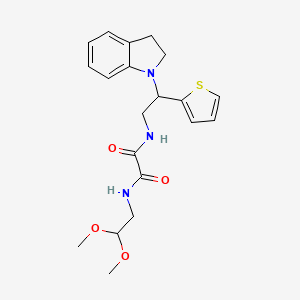
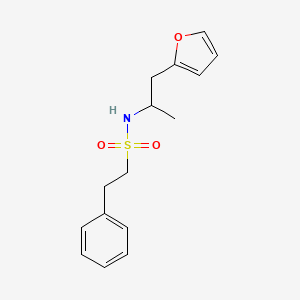
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)
![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)